2-(2-Aminothiazol-4-yl)ethanol

Description

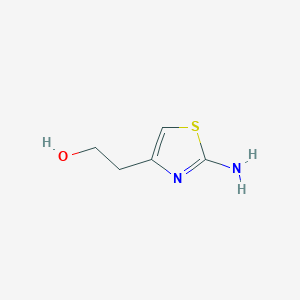

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCFRWUPCKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578858 | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174666-17-2 | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Aminothiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 2-(2-Aminothiazol-4-yl)ethanol. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The primary synthetic route to this compound is through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction of an α-haloketone with a thioamide.[4] In the case of this compound, the key starting materials are thiourea and an appropriate α-haloketone precursor, namely 1-chloro-4-hydroxybutan-2-one.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-chloro-4-hydroxybutan-2-one

Materials:

-

4-hydroxy-2-butanone solution

-

Thionyl chloride solution

-

5 wt% Sodium bicarbonate solution

Procedure:

-

A solution of 4-hydroxy-2-butanone is placed in a four-neck flask and cooled to below -5 °C.

-

Thionyl chloride solution is added dropwise to the flask while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is held for 2-3 hours.

-

The mixture is then heated to 60 °C for 30-60 minutes, followed by cooling to room temperature.

-

The solution is washed with a 5 wt% sodium bicarbonate solution until the pH reaches 7.

-

The product, 1-chloro-4-hydroxybutan-2-one, is obtained after removal of the solvent under reduced pressure.[5]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

1-chloro-4-hydroxybutan-2-one

-

Thiourea

-

Ethanol

Procedure:

-

1-chloro-4-hydroxybutan-2-one is dissolved in ethanol.

-

An equimolar amount of thiourea is added to the solution.

-

The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound.

Properties of this compound

Detailed experimental data for the physical and chemical properties of this compound are not extensively reported. However, based on its chemical structure (C₅H₈N₂OS), the following properties can be anticipated and should be confirmed by experimental analysis.

| Property | Predicted/Expected Value |

| Molecular Formula | C₅H₈N₂OS |

| Molecular Weight | 144.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methylene groups of the ethanol substituent, the amino group, and the hydroxyl group. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the thiazole ring and the ethanol side chain. The carbons of the heterocyclic ring will appear in the aromatic region, while the aliphatic carbons of the ethanol group will be observed at higher field.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aliphatic and aromatic moieties, the C=N and C=C stretching of the thiazole ring, and the C-O stretching of the alcohol.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ethanol side chain.

Biological Activities and Potential Applications

The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets.[6] Derivatives of 2-aminothiazoles have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][7][8][9]

While specific biological data for this compound is limited, its structural motifs suggest potential areas of interest for drug development:

-

Kinase Inhibition: The 2-aminothiazole core is a known template for the design of kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The hydroxyl group of the ethanol substituent could potentially form key hydrogen bond interactions within the ATP-binding site of various kinases.

A simplified representation of a potential kinase inhibition pathway is shown below:

Caption: A simplified diagram illustrating the potential mechanism of kinase inhibition.

-

Anti-inflammatory Activity: Several 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[10] The mechanism of action could involve the modulation of inflammatory signaling pathways, such as those mediated by cytokines and inflammatory enzymes.

-

Antimicrobial Activity: The thiazole ring is a component of many antimicrobial agents.[11][12] this compound could be investigated for its potential antibacterial and antifungal activities.

Conclusion

This compound is a molecule of interest within the broader class of 2-aminothiazoles, a scaffold with proven importance in medicinal chemistry. While detailed experimental data for this specific compound is not widely available, this guide provides a framework for its synthesis based on the well-established Hantzsch thiazole synthesis. The predicted properties and potential biological activities, particularly in the areas of kinase inhibition and anti-inflammatory effects, suggest that this compound and its derivatives are worthy of further investigation in drug discovery programs. Further research is required to fully elucidate the synthetic details, characterize its physicochemical properties, and explore its pharmacological profile.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemijournal.com [chemijournal.com]

- 5. ETHANOL CAUSES AND LITHIUM PREVENTS NEUROAPOPTOSIS AND SUPPRESSION OF pERK IN THE INFANT MOUSE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)ethanol: Chemical Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and analytical characteristics of 2-(2-Aminothiazol-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals. This document details the chemical structure, predicted physicochemical properties, and spectral analysis of the title compound. A detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction is provided, along with a standard method for its analytical characterization using High-Performance Liquid Chromatography (HPLC). Furthermore, the broader biological significance of the 2-aminothiazole class of compounds is discussed, offering context for its potential applications in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a 2-hydroxyethyl group.

Chemical Structure:

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂OS | Calculated |

| Molecular Weight | 144.20 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol); sparingly soluble in water (Predicted) | N/A |

Synthesis and Experimental Protocols

The most direct and widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis . This method involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key starting materials are 1-chloro-4-hydroxybutan-2-one and thiourea .

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Chloro-4-hydroxybutan-2-one

This protocol is adapted from the general procedure for the chlorination of hydroxyketones.[1]

-

Reagents and Equipment:

-

4-Hydroxy-2-butanone

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask (appropriate size)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-2-butanone (1.0 eq.) in anhydrous DCM and cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a cold, saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-chloro-4-hydroxybutan-2-one. This crude product can often be used in the next step without further purification.

-

Part B: Hantzsch Synthesis of this compound

This protocol is a standard procedure for Hantzsch thiazole synthesis.[2][3]

-

Reagents and Equipment:

-

1-Chloro-4-hydroxybutan-2-one (from Part A)

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filtration flask

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-4-hydroxybutan-2-one (1.0 eq.) in absolute ethanol.

-

Add thiourea (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Chemical Analysis

Spectral Analysis (Predicted)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra for this compound in a common NMR solvent such as DMSO-d₆ are tabulated below. Chemical shifts (δ) are given in parts per million (ppm).

Data Presentation: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.80 | s | 1H | H5 (thiazole ring) |

| ~7.00 | br s | 2H | -NH₂ |

| ~4.80 | t | 1H | -OH |

| ~3.60 | t | 2H | -CH₂-OH |

| ~2.70 | t | 2H | Thiazole-CH₂- |

Data Presentation: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (C-NH₂) |

| ~148 | C4 (C-CH₂CH₂OH) |

| ~105 | C5 |

| ~60 | -CH₂-OH |

| ~32 | Thiazole-CH₂- |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would likely involve:

-

Loss of H₂O: A peak at m/z = 126, corresponding to the loss of a water molecule from the ethanol side chain.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, resulting in a fragment at m/z = 113 ([M-CH₂OH]⁺).

-

Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. A general reversed-phase HPLC method is provided below.

Experimental Protocol: HPLC Analysis

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: ~254 nm (or a wavelength determined by UV-Vis scan of the pure compound)

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the gradient program.

-

The retention time and peak area are used for qualitative and quantitative analysis, respectively. Purity can be estimated by the area percentage of the main peak.

-

Biological and Medicinal Context

While specific signaling pathways for this compound have not been extensively studied, the 2-aminothiazole core is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole exhibit a wide range of biological activities. Understanding this broader context is crucial for researchers exploring the potential of new analogues.

Overview of 2-Aminothiazole Derivatives' Biological Activities

Caption: Biological activities associated with the 2-aminothiazole scaffold.

The 2-aminothiazole moiety is a key component in several clinically used drugs, highlighting its importance in medicinal chemistry.[4][5][6] Its derivatives have been reported to possess a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] They can act through different mechanisms, such as kinase inhibition.

-

Antimicrobial Activity: This class of compounds has demonstrated significant antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

-

Antiviral Properties: The 2-aminothiazole scaffold has been explored for the development of antiviral agents, including those targeting HIV.[4]

-

Antioxidant Activity: Some derivatives have been shown to possess antioxidant properties, which can be beneficial in conditions associated with oxidative stress.

The versatility of the 2-aminothiazole ring allows for substitution at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties. The hydroxyl group in this compound provides a potential site for further derivatization to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally important class of 2-aminothiazoles. This guide has provided a detailed overview of its chemical structure, predicted properties, and analytical characterization methods. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this and related compounds. The diverse biological activities associated with the 2-aminothiazole core underscore the potential of this compound as a building block for the development of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

- 1. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride (CAS 1609407-94-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data specifically for CAS number 1609407-94-4, 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride, are limited. This guide provides a comprehensive overview based on the well-established properties and activities of the broader class of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry. The information presented herein should be used as a general reference, and specific experimental validation for the target compound is highly recommended.

Core Compound Properties

2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride is a heterocyclic compound featuring the 2-aminothiazole core structure. This scaffold is a privileged motif in drug discovery, known for its diverse biological activities.[1][2][3]

| Property | Value | Source |

| CAS Number | 1609407-94-4 | N/A |

| Chemical Name | 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride | [4] |

| Molecular Formula | C5H9ClN2OS | [4] |

| Molecular Weight | 180.65 g/mol | [4] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Synthesis and Manufacturing

General Hantzsch Thiazole Synthesis Protocol:

This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

-

Step 1: Preparation of the α-haloketone. The appropriate ketone is halogenated at the α-position using a suitable halogenating agent (e.g., bromine, N-bromosuccinimide). For the synthesis of 2-amino-4-(2-hydroxyethyl)-1,3-thiazole, a potential starting material would be a protected form of 4-halo-1-hydroxybutan-2-one.

-

Step 2: Cyclocondensation. The α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction is typically heated to facilitate the cyclization and formation of the thiazole ring.

-

Step 3: Deprotection and Salt Formation. If a protecting group was used for the hydroxyl functionality, it would be removed in this step. Subsequent treatment with hydrochloric acid would yield the final hydrochloride salt.

Caption: General workflow for Hantzsch synthesis of 2-aminothiazole hydrochlorides.

Biological Activity and Potential Signaling Pathways

The 2-aminothiazole scaffold is a key component in a multitude of biologically active molecules, exhibiting a wide range of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The specific biological profile of CAS 1609407-94-4 has not been publicly documented. However, based on the activities of related compounds, it could potentially interact with various cellular signaling pathways.

Many 2-aminothiazole derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Caption: Potential mechanism of action via protein kinase inhibition.

Experimental Protocols

Detailed experimental protocols for CAS 1609407-94-4 are not available. The following represents a general workflow for the preliminary biological evaluation of a novel 2-aminothiazole derivative.

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Handling

The following safety information is based on available Safety Data Sheets (SDS) for 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride.[4]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably a fume hood.

Suppliers

A limited number of chemical suppliers list CAS number 1609407-94-4 in their catalogs. It is recommended to contact these suppliers directly for detailed information on purity, availability, and pricing.

-

Please note: The inclusion of a supplier does not constitute an endorsement.

| Supplier | Website |

| BLD Pharm | --INVALID-LINK-- |

| Chemspace | --INVALID-LINK-- |

| Mcule | --INVALID-LINK-- |

Conclusion

2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride (CAS 1609407-94-4) belongs to the promising class of 2-aminothiazole compounds. While specific data for this particular molecule is scarce in the public domain, the extensive research on the 2-aminothiazole scaffold suggests a high potential for biological activity. Further investigation is warranted to elucidate its specific properties, mechanism of action, and therapeutic potential. Researchers are encouraged to use the information on the broader class of compounds as a starting point for their investigations and to conduct thorough experimental validation.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. aaronchem.com [aaronchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Biological Activity of 2-(2-Aminothiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 2-aminothiazole have demonstrated significant potential in various therapeutic areas, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This technical guide focuses on the biological activity of a specific derivative, 2-(2-Aminothiazol-4-yl)ethanol. While direct and extensive research on this particular molecule is limited, this guide will synthesize the available information on its close derivatives and the broader class of 2-aminothiazoles to provide a comprehensive overview of its potential biological activities and avenues for future research.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[1]

Antimicrobial Activity

Quantitative Data for a Derivative of this compound

The antimicrobial activity of the ligand (L) and its Co(II) complex was evaluated against several bacterial and fungal strains. The results, summarized below, indicate that the metal complex exhibits broader and more potent activity than the ligand alone.[7]

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

| Ligand (L) | Escherichia coli | 15 | 500 |

| Salmonella typhi | 14 | 500 | |

| Staphylococcus aureus | 16 | 500 | |

| Streptococcus pyogenes | 12 | >500 | |

| Candida albicans | 10 | >500 | |

| Co(II) Complex | Escherichia coli | 20 | 250 |

| Salmonella typhi | 18 | 250 | |

| Staphylococcus aureus | 19 | 250 | |

| Streptococcus pyogenes | 17 | 500 | |

| Candida albicans | 16 | 500 |

L = (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide

Experimental Protocols

Synthesis of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide (Ligand) [7]

-

2-(2-aminothiazol-4-yl)acetohydrazide is condensed with 2-nitrobenzaldehyde in ethanol.

-

The reaction mixture is refluxed for a specified period.

-

The resulting solid is filtered, washed, and recrystallized to yield the pure ligand.

Antimicrobial Screening (Disc Diffusion Method) [7][8]

-

Muller-Hinton agar plates are prepared and inoculated with the test microorganism.

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The discs are placed on the surface of the agar.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

Anticancer Activity

The 2-aminothiazole moiety is a key component of several clinically approved anticancer drugs, such as Dasatinib.[3] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][5][9] While no specific anticancer data for this compound was found, the general mechanism of action for many 2-aminothiazole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]

Experimental Protocols

MTT Assay for Cytotoxicity [2]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway Inhibition

Many 2-aminothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[6][10] These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[10] The underlying mechanisms often involve the suppression of key inflammatory signaling pathways, such as the NF-κB pathway.[10] Although no specific anti-inflammatory data for this compound has been reported, its structural similarity to other anti-inflammatory 2-aminothiazoles suggests it may possess similar activities.

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

-

Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for a short period.

-

Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

Conclusion and Future Directions

This compound belongs to the promising class of 2-aminothiazole compounds, which have demonstrated a broad spectrum of biological activities. While direct experimental data on this specific molecule is scarce, the available information on its close derivatives and the general properties of the 2-aminothiazole scaffold suggest its potential as a valuable lead compound in drug discovery.

The antimicrobial data for a closely related acetohydrazide derivative indicates that this compound could serve as a foundation for developing new antibacterial and antifungal agents.[7] Furthermore, the well-established anticancer and anti-inflammatory activities of the 2-aminothiazole core warrant the investigation of this compound in these therapeutic areas.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its novel derivatives. In vitro screening against a panel of clinically relevant bacterial and fungal strains, as well as a variety of cancer cell lines, would be a crucial first step. Subsequent mechanistic studies to elucidate the specific molecular targets and signaling pathways involved would provide a deeper understanding of its therapeutic potential. Such investigations could unlock the full potential of this promising molecule for the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journaljmsrr.com [journaljmsrr.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to 2-(2-Aminothiazol-4-yl)ethanol and Its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically significant pharmaceuticals. Among the key building blocks for introducing this critical functionality, 2-(2-aminothiazol-4-yl)ethanol and its closely related derivative, 2-(2-aminothiazol-4-yl)acetic acid, stand out for their versatility and importance in the synthesis of a wide range of therapeutic agents, including blockbuster antibiotics and targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal building block, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Thiazole Synthesis

The foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, a robust and widely utilized reaction involving the condensation of an α-halocarbonyl compound with a thiourea derivative.

A general workflow for the Hantzsch synthesis to produce 2-aminothiazole derivatives is outlined below:

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylthiazoles

This protocol describes a facile and efficient one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones.

Materials:

-

Aromatic methyl ketone (1.0 mmol)

-

Thiourea or N-substituted thiourea (1.2 mmol)

-

Copper(II) bromide (1.1 mmol)

-

Ethanol

Procedure:

-

A mixture of the aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol) in ethanol is stirred at 80 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is poured into a 5% aqueous solution of sodium carbonate, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

| Entry | Ketone | Thiourea | Product | Yield (%) |

| 1 | Acetophenone | Thiourea | 4-Phenylthiazol-2-amine | 90 |

| 2 | 4'-Methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 85 |

| 3 | 4'-Fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 88 |

| 4 | 2-Acetylnaphthalene | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |

| 5 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 85 |

Synthesis of this compound

While much of the literature focuses on the acetic acid derivative, the synthesis of this compound can be achieved through the reduction of the corresponding ester, which is synthesized via the Hantzsch reaction.

Step 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

A common route involves the reaction of ethyl 4-chloroacetoacetate with thiourea.

Experimental Protocol:

-

In a reaction vessel, dissolve thiourea in ethanol.

-

Slowly add ethyl 4-chloroacetoacetate to the solution at room temperature with stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a weak base to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-(2-aminothiazol-4-yl)acetate.

Step 2: Reduction to this compound

The ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol: Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Ethyl 2-(2-aminothiazol-4-yl)acetate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

Saturated aqueous sodium sulfate solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.

-

Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.

-

Filter the resulting slurry and wash the solid with THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Applications in Pharmaceutical Synthesis

The 2-aminothiazole-4-yl-acetyl moiety is a cornerstone in the structure of numerous third-generation cephalosporin antibiotics. The synthesis of these complex molecules often involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with an activated form of 2-(2-aminothiazol-4-yl)acetic acid.

Cephalosporin Antibiotics: Side-Chain Acylation

A general workflow for the attachment of the 2-aminothiazole side chain to the cephalosporin core is depicted below.

Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They acylate the transpeptidase domain of penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity.[1][2] This leads to cell lysis and bacterial death.[3]

Targeted Cancer Therapy: Kinase Inhibitors

The 2-aminothiazole scaffold is also a key feature in several small-molecule kinase inhibitors used in cancer therapy, such as Dasatinib and Axitinib. These drugs target specific tyrosine kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[4] Its binding to the ATP-binding pocket of these kinases blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation.[4]

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][5] By blocking VEGFR signaling, Axitinib effectively cuts off the tumor's blood supply.[1]

References

- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 2. What is Axitinib used for? [synapse.patsnap.com]

- 3. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

The Therapeutic Potential of the 2-Aminothiazole Scaffold: An In-depth Technical Guide with a Focus on 2-(2-Aminothiazol-4-yl)ethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the 2-aminothiazole scaffold as a privileged structure in medicinal chemistry. While the focus is on the potential therapeutic applications of 2-(2-aminothiazol-4-yl)ethanol, it is crucial to note that specific biological activity and quantitative data for this core compound are scarce in publicly available scientific literature. Therefore, this guide extrapolates the potential of this compound based on the well-documented activities of its derivatives.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored and have resulted in several clinically approved drugs. The structural versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A general procedure for the Hantzsch synthesis of a 4-substituted-2-aminothiazole is as follows:

-

Reactant Preparation: An α-haloketone (1 equivalent) is dissolved in a suitable solvent, typically ethanol.

-

Reaction Initiation: A thiourea derivative (1-1.2 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified using column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.

Therapeutic Applications of 2-Aminothiazole Derivatives

Derivatives of the 2-aminothiazole scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Antimicrobial and Antitubercular Activity

The 2-aminothiazole scaffold is a key component in many compounds with significant antibacterial and antifungal properties. Notably, extensive research has been conducted on 2-aminothiazole derivatives as potent agents against Mycobacterium tuberculosis.[3][4] Structure-activity relationship (SAR) studies have shown that modifications at the N-2 position of the aminothiazole can dramatically improve antitubercular activity.[3][4]

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. SAR studies have indicated that the size and nature of substituents at the 4- and 5-positions of the thiazole ring are crucial for both potency and selectivity.[5]

Quantitative Data for 2-Aminothiazole Derivatives

The following table summarizes the biological activity of selected 2-aminothiazole derivatives from the literature. It is important to reiterate that this data is for derivatives and not for the parent compound, this compound.

| Compound ID | Structure | Target/Assay | Activity (IC50/MIC) | Reference |

| 55 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | MIC: 0.024 µM | [3][4] |

| 5a | 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine | Inducible Nitric Oxide Synthase (iNOS) | - | [5] |

| 5b | 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine | Inducible Nitric Oxide Synthase (iNOS) | - | [5] |

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of 2-aminothiazole derivatives stem from their ability to modulate various signaling pathways. A common mechanism for the anticancer derivatives is the inhibition of protein kinases, which are crucial for cell growth, differentiation, and survival.

The Untapped Potential of this compound

While the broader class of 2-aminothiazoles is well-explored, this compound remains a largely uncharacterized molecule. Its structure, featuring a primary alcohol, presents an interesting point for further derivatization or for potential metabolic activation. The ethanol substituent may also influence the molecule's solubility and pharmacokinetic profile.

Given the established therapeutic potential of the 2-aminothiazole scaffold, this compound represents a valuable starting point for new drug discovery campaigns. Future research should focus on:

-

Dedicated Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and full characterization of its physicochemical properties.

-

Broad Biological Screening: Evaluation of its activity against a wide panel of biological targets, including kinases, microbial enzymes, and inflammatory mediators.

-

Structure-Activity Relationship Studies: Using this compound as a core, synthesize a library of derivatives to explore the impact of modifications on biological activity.

Conclusion

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing immense promise in oncology, infectious diseases, and inflammation. Although this compound itself is currently under-researched, its foundational structure within this therapeutically significant class of compounds marks it as a molecule of high interest. Further investigation into its synthesis, properties, and biological activities is warranted and could unlock new avenues for the development of novel therapeutics. The logical progression of research from this core molecule is depicted in the workflow below.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Aminothiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminothiazol-4-yl)ethanol, with a specific focus on its solubility and stability. As a key intermediate and structural motif in various pharmaceutically active compounds, a thorough understanding of these parameters is critical for formulation development, manufacturing, and ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols for determining solubility in various solvent systems and for assessing stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. While specific experimental data for this compound is not publicly available, this guide presents data tables for analogous compounds and provides a robust framework for generating the necessary data. Furthermore, experimental workflows and potential degradation pathways are visualized to aid in the design and execution of these critical studies.

Introduction

This compound is a heterocyclic compound incorporating both an aminothiazole and a primary alcohol functionality. The aminothiazole ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including cephalosporin antibiotics and kinase inhibitors. The ethanol substituent can influence the molecule's polarity, hydrogen bonding capacity, and overall solubility. Given its potential role in drug development, a comprehensive understanding of its solubility and stability is paramount for predicting its behavior during formulation, storage, and administration.

Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a drug substance.[1] These studies help to identify potential degradation products, elucidate degradation pathways, and are essential for the development and validation of stability-indicating analytical methods, as mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1]

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and developability. The presence of both a basic aminothiazole ring and a polar hydroxyl group in this compound suggests a degree of aqueous solubility that is likely pH-dependent, as well as solubility in various organic solvents.

Predicted Solubility Behavior

Based on the structure of this compound, the following solubility trends can be anticipated:

-

Aqueous Solubility: The compound is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the basic aminothiazole ring.

-

Organic Solubility: Good solubility is anticipated in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions with the hydroxyl group and the amino group. Solubility is also expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 3.0) | 25 | Data to be determined | Data to be determined |

| Water (pH 7.0) | 25 | Data to be determined | Data to be determined |

| Water (pH 9.0) | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Water (pH 7.0) | 37 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Materials:

-

This compound (purity > 99%)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)

-

Buffers of various pH values (e.g., pH 3.0, 7.0, 9.0)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

Below is a Graphviz diagram illustrating the experimental workflow for solubility determination.

References

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its versatile synthesis and the diverse range of biological activities exhibited by its derivatives have established it as a cornerstone in the development of numerous therapeutic agents. This in-depth technical guide explores the discovery and history of 2-aminothiazole compounds, providing a comprehensive overview of their synthesis, key milestones in their development, and their impact on modern drug discovery.

Discovery and Early History

The journey of 2-aminothiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported a novel method for the synthesis of thiazole derivatives, a reaction that would later be named the Hantzsch thiazole synthesis . This reaction, involving the condensation of an α-haloketone with a thioamide, proved to be a remarkably efficient and versatile method for constructing the thiazole ring.[1] The discovery of this fundamental synthetic route opened the door for the exploration of a vast chemical space of thiazole-containing molecules, including the 2-aminothiazoles, which are readily prepared using thiourea as the thioamide component.

Early interest in 2-aminothiazole and its derivatives was primarily academic. However, the therapeutic potential of this scaffold became evident with the advent of the sulfa drugs. One of the earliest significant applications of a 2-aminothiazole derivative was in the synthesis of Sulfathiazole , a potent antibacterial sulfonamide that was widely used in the mid-20th century to treat bacterial infections. This early success story solidified the importance of the 2-aminothiazole core in medicinal chemistry and spurred further research into its biological properties.

Key Synthetic Methodologies

The synthesis of the 2-aminothiazole ring system is dominated by a few classical and highly effective methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most widely employed method for the preparation of 2-aminothiazoles due to its reliability, high yields, and broad substrate scope.[2] The general reaction involves the cyclocondensation of an α-halocarbonyl compound with thiourea or a substituted thiourea.

General Reaction Scheme:

References

An In-Depth Technical Guide on the Preparation of 2-(2-Aminothiazol-4-yl)ethanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(2-aminothiazol-4-yl)ethanol hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule and its precursors.

Synthetic Pathway Overview

The preparation of this compound hydrochloride is typically achieved through a three-step synthetic route, commencing with the halogenation of a suitable keto-alcohol, followed by the classical Hantzsch thiazole synthesis, and concluding with the formation of the hydrochloride salt. This pathway is favored for its reliability and the availability of starting materials.

The logical progression of the synthesis is outlined below:

Caption: Overall synthetic workflow for the preparation of this compound hydrochloride.

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 1-Chloro-4-hydroxybutan-2-one

The initial step involves the selective chlorination of 4-hydroxybutan-2-one at the α-position to the carbonyl group. Thionyl chloride is a common and effective reagent for this transformation.

Reaction:

4-Hydroxybutan-2-one + SOCl₂ → 1-Chloro-4-hydroxybutan-2-one

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of 4-hydroxybutan-2-one is prepared.

-

The solution is cooled to below 5°C using an ice bath.

-

Thionyl chloride is added dropwise to the flask, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The mixture is then heated to 60°C for 30-60 minutes to ensure the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is carefully washed with a 5 wt% sodium bicarbonate solution until the pH is neutral (pH 7).

-

The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude 1-chloro-4-hydroxybutan-2-one. Further purification may be achieved by vacuum distillation.

Step 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)

The core thiazole ring is constructed via the Hantzsch synthesis, which involves the condensation of the α-haloketone (1-chloro-4-hydroxybutan-2-one) with thiourea.

Reaction:

1-Chloro-4-hydroxybutan-2-one + Thiourea → this compound

Procedure:

-

To a solution of 1-chloro-4-hydroxybutan-2-one in ethanol, an equimolar amount of thiourea is added.

-

The reaction mixture is heated to reflux (approximately 70-80°C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.

-

If a precipitate forms, it is collected by vacuum filtration and washed with a small amount of cold ethanol or acetone.

-

If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude this compound. The product can be further purified by column chromatography on silica gel.

Step 3: Preparation of this compound Hydrochloride Salt

The final step involves the conversion of the free base of this compound to its hydrochloride salt to improve its stability and handling properties.

Reaction:

This compound + HCl → this compound Hydrochloride

Procedure:

-

The purified this compound is dissolved in a suitable protic solvent, such as isopropanol or ethanol.

-

To this solution, a calculated amount of concentrated hydrochloric acid or a solution of HCl in a suitable organic solvent (e.g., isopropanol) is added dropwise with stirring.

-

The formation of a precipitate (the hydrochloride salt) is typically observed. The mixture may be cooled in an ice bath to enhance crystallization.

-

The precipitated solid is collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford the this compound hydrochloride salt.

Data Presentation

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Hydroxybutan-2-one | C₄H₈O₂ | 88.11 | Colorless liquid | - |

| 1-Chloro-4-hydroxybutan-2-one | C₄H₇ClO₂ | 122.55 | Liquid | - |

| Thiourea | CH₄N₂S | 76.12 | White crystalline solid | 176-178 |

| This compound | C₅H₈N₂OS | 144.19 | Solid | Predicted |

| This compound Hydrochloride | C₅H₉ClN₂OS | 180.66 | Crystalline solid | Predicted |

Visualization of Key Processes

Hantzsch Thiazole Synthesis Mechanism

The formation of the 2-aminothiazole ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminothiazol-4-yl)ethanol via Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(2-aminothiazol-4-yl)ethanol, a valuable building block in medicinal chemistry, utilizing the Hantzsch thiazole synthesis. The Hantzsch reaction is a classic and efficient method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1][2] In this protocol, the synthesis proceeds through the reaction of thiourea with a suitable α-haloketone precursor, 4-chloro-1-hydroxybutan-2-one. Detailed methodologies for the preparation of the α-haloketone precursor and its subsequent cyclization are presented. Additionally, this document includes a summary of reaction parameters in a tabular format for easy reference and visual diagrams of the reaction mechanism and experimental workflow.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence in drug discovery underscores the importance of efficient and scalable synthetic routes to access functionalized 2-aminothiazole derivatives. The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the construction of this heterocyclic system due to its reliability and generally high yields.[2][3] The reaction mechanistically involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

This application note specifically details the synthesis of this compound, a derivative bearing a hydroxyethyl side chain, which can serve as a versatile handle for further chemical modifications in drug development programs. The described protocol is a two-step process commencing with the synthesis of the key intermediate, 4-chloro-1-hydroxybutan-2-one, followed by the Hantzsch cyclization with thiourea.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | 4-Hydroxybutan-2-one, Thionyl chloride | Dichloromethane | 0 to 25 | 3 | ~85 |

| 2 | Hantzsch Cyclization | 4-Chloro-1-hydroxybutan-2-one, Thiourea | Ethanol | 78 (reflux) | 4 | ~80 |

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-hydroxybutan-2-one

This protocol is adapted from procedures for the chlorination of hydroxyketones.

Materials:

-

4-Hydroxybutan-2-one (1.0 equiv)

-

Thionyl chloride (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybutan-2-one (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-chloro-1-hydroxybutan-2-one as a crude oil, which can be used in the next step without further purification.

Step 2: Hantzsch Synthesis of this compound

This protocol is a specific application of the general Hantzsch thiazole synthesis.

Materials:

-

4-Chloro-1-hydroxybutan-2-one (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-1-hydroxybutan-2-one (1.0 equiv) and thiourea (1.1 equiv) in ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Caption: Hantzsch reaction mechanism for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

detailed experimental procedure for synthesizing 2-(2-aminothiazol-4-yl)ethanol

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 2-(2-aminothiazol-4-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, 1-chloro-4-hydroxybutan-2-one, via the chlorination of 4-hydroxybutan-2-one. This is followed by a classic Hantzsch thiazole synthesis, involving the cyclocondensation of the α-haloketone intermediate with thiourea to yield the target compound. This protocol includes detailed procedural steps, a summary of reagents and expected products, and a visual representation of the synthetic workflow.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The title compound, this compound, incorporates a reactive hydroxyl group, making it a versatile intermediate for further functionalization in the development of novel therapeutic agents. The synthetic route described herein is based on well-established chemical transformations, providing a reliable method for the laboratory-scale preparation of this compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two main steps:

-

Chlorination of 4-hydroxybutan-2-one: Synthesis of the α-haloketone intermediate, 1-chloro-4-hydroxybutan-2-one.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of 1-chloro-4-hydroxybutan-2-one with thiourea to form the final product.

Data Presentation

The following table summarizes the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

| Step | Reaction Name | Starting Materials | Key Reagents/Solvents | Product | Expected Yield (%) |

| 1 | α-Chlorination | 4-hydroxybutan-2-one | Sulfuryl chloride, Dichloromethane | 1-chloro-4-hydroxybutan-2-one | 70-80 |

| 2 | Hantzsch Thiazole Synthesis | 1-chloro-4-hydroxybutan-2-one, Thiourea | Ethanol | This compound | 60-75 |

Experimental Protocols

Step 1: Synthesis of 1-chloro-4-hydroxybutan-2-one

This procedure is adapted from analogous α-chlorination reactions of ketones.

Materials and Equipment:

-

4-hydroxybutan-2-one

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutan-2-one (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Caution: This reaction can be exothermic and releases HCl gas. Ensure adequate ventilation in a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-chloro-4-hydroxybutan-2-one.

-

The crude product may be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is based on the Hantzsch thiazole synthesis.

Materials and Equipment:

-

1-chloro-4-hydroxybutan-2-one (from Step 1)

-

Thiourea

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-4-hydroxybutan-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add saturated aqueous sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualization